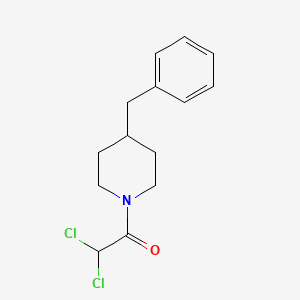













|
REACTION_CXSMILES
|
C(C1CCNCC1)C1C=CC=CC=1.ClCC(Cl)=O.[C:19]([C:21]1[CH:29]=[CH:28][C:24]2[N:25]=[CH:26][NH:27][C:23]=2[CH:22]=1)#[N:20].[CH2:30]([CH:37]1[CH2:42][CH2:41][N:40]([C:43]([CH:45]([Cl:47])[Cl:46])=[O:44])[CH2:39][CH2:38]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[H-].[Na+]>C1COCC1.C([O-])([O-])=O.[K+].[K+].CN(C=O)C>[CH2:30]([CH:37]1[CH2:38][CH2:39][N:40]([C:43]([CH:45]([Cl:47])[Cl:46])=[O:44])[CH2:41][CH2:42]1)[C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1.[CH2:30]([CH:37]1[CH2:38][CH2:39][N:40]([C:43]([CH2:45][N:27]2[C:23]3[CH:22]=[C:21]([C:19]#[N:20])[CH:29]=[CH:28][C:24]=3[N:25]=[CH:26]2)=[O:44])[CH2:41][CH2:42]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[CH2:30]([CH:37]1[CH2:38][CH2:39][N:40]([C:43]([CH2:45][N:25]2[C:24]3[CH:28]=[CH:29][C:21]([C:19]#[N:20])=[CH:22][C:23]=3[N:27]=[CH:26]2)=[O:44])[CH2:41][CH2:42]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:4.5,7.8.9|
|


|
Name
|
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1CCNCC1
|
|
Name
|
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC2=C(N=CN2)C=C1
|
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
followed by purification on TLC plates
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)C(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)CN1C=NC2=C1C=C(C=C2)C#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)CN1C=NC2=C1C=CC(=C2)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 167.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |